molecular formula C10H8FNO2 B11904966 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile

3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile

Cat. No.: B11904966
M. Wt: 193.17 g/mol
InChI Key: UDCKPYMZVFAASD-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile: is an organic compound that features a benzene ring substituted with a fluorine atom and a nitrile group, along with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . This intermediate can then be reacted with 4-fluorobenzonitrile under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and nitrile group can influence its binding affinity and reactivity with enzymes and receptors. The 1,3-dioxolane ring may also play a role in stabilizing the compound and enhancing its biological activity.

Comparison with Similar Compounds

    1,3-Dioxolane: A simpler analog without the fluorobenzonitrile moiety.

    4-Fluorobenzonitrile: Lacks the 1,3-dioxolane ring.

    1,3-Dioxane: Similar ring structure but with different substituents.

Uniqueness: 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile is unique due to the combination of the 1,3-dioxolane ring and the fluorobenzonitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-4-fluorobenzonitrile

InChI

InChI=1S/C10H8FNO2/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2

InChI Key

UDCKPYMZVFAASD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)C#N)F

Origin of Product

United States

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